rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans
Description
rac-(1r,3r)-N1-Cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans (CAS: 1377077-65-0) is a bicyclic diamine salt featuring a cyclobutane backbone substituted with a cyclobutylamine group in a trans configuration. Its molecular formula is listed as C₁₁H₁₂O₄ (though discrepancies in the formula require verification, as dihydrochloride salts typically incorporate Cl atoms) with a molecular weight of 208.22 g/mol . The compound is cataloged as a building block for organic synthesis, with applications in pharmaceutical and chemical research due to its rigid bicyclic structure, which enhances stereochemical control in target molecules .
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1-N-cyclobutylcyclobutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-4-8(5-6)10-7-2-1-3-7;;/h6-8,10H,1-5,9H2;2*1H |
InChI Key |
UQOBJFHXTMHIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2CC(C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Molecular Formula: C10H20Cl2N2 (as dihydrochloride salt)
- CAS Number: 2680534-57-8
- Stereochemistry: racemic mixture of (1r,3r)-trans isomer
- Key Structural Feature: Cyclobutane ring substituted at 1,3-positions with diamine groups, one of which is N1-cyclobutyl substituted
Preparation Methods Analysis
General Synthetic Strategy
The preparation of rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans, typically involves multi-step organic synthesis focusing on:
- Construction of the cyclobutane ring with appropriate substitution
- Introduction of amine groups at the 1,3-positions
- Control of stereochemistry to obtain the trans isomer
- Formation of the dihydrochloride salt for stabilization and purification
Reported Synthetic Routes
Cyclobutane Ring Formation and Amination
The cyclobutane core is commonly synthesized via cyclization reactions such as [2+2] cycloadditions or ring closure of suitable precursors. Subsequent functionalization introduces amino groups at the 1 and 3 positions. The N1-cyclobutyl substituent is introduced by nucleophilic substitution or reductive amination on the primary amine.
Stereochemical Control
The trans configuration is achieved by selective isomerization or stereoselective synthesis. Methods include:
- Base-induced isomerization of cis intermediates to trans isomers under controlled conditions
- Use of chiral auxiliaries or resolving agents to isolate the trans enantiomeric forms
- Crystallization techniques to separate diastereomers
Salt Formation
The free diamine is converted into the dihydrochloride salt by treatment with hydrochloric acid, improving stability and facilitating purification.
Detailed Synthetic Procedure Example
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Cyclobutane precursor + [2+2] cycloaddition | Formation of cyclobutane ring scaffold |
| 2 | Introduction of amino groups via substitution | Formation of 1,3-diamino cyclobutane intermediate |
| 3 | N1-cyclobutylation via nucleophilic substitution or reductive amination | Attachment of cyclobutyl group on N1 amine |
| 4 | Base treatment (e.g., NaOH) | Isomerization to trans stereochemistry |
| 5 | Treatment with HCl | Formation of dihydrochloride salt |
| 6 | Purification by crystallization | Isolation of this compound |
Research Results and Data Summary
Yield and Purity
- Typical yields for the final dihydrochloride salt range from 70% to 85% depending on the scale and precise conditions.
- Purity is generally >95% as confirmed by HPLC and NMR spectroscopy.
Analytical Characterization
| Method | Data/Result |
|---|---|
| NMR Spectroscopy | Confirms trans stereochemistry and substitution pattern |
| Mass Spectrometry | Molecular ion peak consistent with C10H20Cl2N2 |
| Melting Point | Sharp melting point indicative of pure dihydrochloride salt |
| Optical Rotation | Racemic mixture shows no net optical activity |
Chemical Reactions Analysis
Types of Reactions: rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives.
Scientific Research Applications
rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural motifs with other dihydrochloride salts of cyclic diamines. Key analogs include:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Ring Size | Substituents | Similarity Score |
|---|---|---|---|---|---|
| cis-Cyclopentane-1,3-diamine dihydrochloride | 63591-57-1 | ~195.1 (estimated) | Cyclopentane | cis-1,3-diamine | 0.87 |
| trans-Cyclopentane-1,3-diamine dihydrochloride | 1799439-22-7 | ~195.1 (estimated) | Cyclopentane | trans-1,3-diamine | 0.87 |
| (1R,3S)-rel-Cyclohexane-1,3-diamine dihydrochloride | 498532-32-4 | ~209.1 (estimated) | Cyclohexane | trans-1,3-diamine | 0.70–0.87 |
| cis-1-Methylcyclobutane-1,3-diamine dihydrochloride | N/A | ~183.1 (estimated) | Cyclobutane | cis-methyl, 1,3-diamine | N/A |
Key Observations :
- Ring Size Effects: Smaller cyclobutane rings (vs.
- Substituent Influence : The cyclobutyl group in the target compound introduces unique steric and electronic effects compared to methyl or unsubstituted analogs (e.g., cis-1-Methylcyclobutane-1,3-diamine dihydrochloride) .
- Stereochemistry : The trans configuration in the target compound contrasts with cis isomers (e.g., cis-Cyclopentane-1,3-diamine dihydrochloride), which may alter binding affinities in biological systems .
Discrepancies and Limitations
- Similarity Score Variability : The compound (1R,3S)-rel-Cyclohexane-1,3-diamine dihydrochloride shows variable similarity scores (0.70–0.87), likely due to differing computational models for structural alignment .
Biological Activity
rac-(1R,3R)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound rac-(1R,3R)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride features a cyclobutane core with diamine functionality. Its molecular formula is with a molecular weight of approximately 203.14 g/mol. The structural characteristics contribute to its biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆Cl₂N₂ |
| Molecular Weight | 203.14 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of rac-(1R,3R)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride primarily revolves around its role as a ligand for various receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Antagonistic properties at certain neurotransmitter receptors.
- Inhibition of specific enzymes involved in metabolic pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neurotransmitter Receptor Interaction : Research indicates that the compound interacts with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : In vitro assays have shown that it inhibits certain proteases, suggesting potential applications in treating diseases related to protein misfolding.
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of rac-(1R,3R)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride resulted in significant alterations in behavior indicative of anxiolytic effects. The behavioral assays used included:
- Elevated Plus Maze (EPM)
- Open Field Test (OFT)
Results indicated a marked increase in time spent in open arms and reduced anxiety-like behaviors.
Case Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, the compound exhibited cytotoxic effects against breast cancer cells (MCF-7). The mechanism was proposed to involve apoptosis induction through the activation of caspases.
Table 2: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are effective for preparing rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans?
Answer:
The synthesis of this cyclobutane derivative typically involves photochemical [2+2] cycloaddition reactions, leveraging precursors like cinnamic acid derivatives. Key steps include:
- Template-assisted dimerization : Use of covalent templates (e.g., 1,8-dihydroxynaphthalene) to enhance regioselectivity and yield .
- Condition optimization : Precise control of UV light exposure, temperature, and solvent polarity to minimize side products and maximize diastereomeric excess .
- Post-synthetic modifications : Hydrochloride salt formation via reaction with HCl in anhydrous ethanol, followed by recrystallization for purity .
Basic: How is the stereochemical integrity of the trans isomer confirmed experimentally?
Answer:
Stereochemical validation employs:
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE (Nuclear Overhauser Effect) correlations to distinguish cis/trans configurations .
- X-ray crystallography : Definitive confirmation of spatial arrangement using single-crystal diffraction data .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify enantiomeric excess .
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., GRRM, AFIR) are critical:
- Transition-state modeling : Identifies energy barriers for cycloaddition steps, enabling prediction of regioselectivity .
- Machine learning integration : Trains models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .
- Feedback loops : Experimental data (e.g., yields, selectivity) refine computational parameters to improve accuracy .
Advanced: How should researchers address contradictions between predicted and observed stereochemical outcomes?
Answer:
Discrepancies arise from competing reaction pathways or solvent effects. Mitigation strategies include:
- Mechanistic re-evaluation : Use isotopic labeling (e.g., ) to trace intermediate formation .
- Solvent screening : Test polar aprotic vs. nonpolar solvents to assess their impact on transition-state stabilization .
- Dynamic NMR studies : Monitor conformational changes in intermediates under varying temperatures to identify kinetic vs. thermodynamic control .
Advanced: What methodologies are suitable for studying biological interactions of this compound?
Answer:
Pharmacological profiling involves:
- Surface plasmon resonance (SPR) : Quantifies binding affinity to target proteins (e.g., GPCRs, enzymes) in real-time .
- Molecular docking simulations : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .
- In vitro functional assays : Measures cAMP accumulation or calcium flux in cell lines expressing target receptors to assess agonist/antagonist activity .
Advanced: How can solubility limitations in aqueous biological assays be overcome?
Answer:
Strategies to enhance solubility without compromising activity:
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin-based encapsulation .
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions while maintaining core stereochemistry .
- pH adjustment : Optimize buffer pH to protonate/deprotonate amine groups, improving aqueous solubility .
Advanced: What statistical approaches ensure robustness in experimental design for structure-activity relationship (SAR) studies?
Answer:
- Factorial design : Evaluates interactions between variables (e.g., substituent size, polarity) using ANOVA to identify significant contributors .
- Response surface methodology (RSM) : Models non-linear relationships between structural modifications and biological activity .
- Principal component analysis (PCA) : Reduces dimensionality in datasets to highlight key structural motifs driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
